Product packaging for Fmoc-N-Me-DL-Ala-OH(Cat. No.:CAS No. 1362858-88-5)

Fmoc-N-Me-DL-Ala-OH

Cat. No.: B3039846
CAS No.: 1362858-88-5
M. Wt: 325.4 g/mol
InChI Key: JOFHWKQIQLPZTC-UHFFFAOYSA-N
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Description

Fmoc-N-Me-DL-Ala-OH (N-α-Fmoc-N-α-methyl-DL-alanine) is a specialized protected amino acid derivative that serves as a crucial building block in modern peptide synthesis chemimpex.comsigmaaldrich.com. Its primary role is to facilitate the incorporation of N-methylated alanine (B10760859) residues into peptide chains, particularly within the framework of Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) sigmaaldrich.comnih.govresearchgate.net. The N-methylation of amino acid residues within a peptide backbone is a significant post-translational modification that profoundly impacts a peptide's physicochemical and biological properties. This modification can enhance peptide stability, alter solubility, influence conformational preferences, and modulate biological activity, often leading to improved bioavailability and extended half-lives nih.govmdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO4 B3039846 Fmoc-N-Me-DL-Ala-OH CAS No. 1362858-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHWKQIQLPZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362858-88-5
Record name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid
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Synthesis of Fmoc N Me Dl Ala Oh and Its Role in Peptide Design

The synthesis of Fmoc-N-Me-DL-Ala-OH typically involves established Fmoc protection strategies combined with N-methylation techniques chemimpex.comnih.govresearchgate.net. Common methods include the use of methylating agents such as dimethyl sulfate (B86663) or methyl iodide, often applied to protected amino acids, or via intermediate oxazolidinone formation followed by reduction nih.govresearchgate.net. As a key building block, this compound is instrumental for researchers aiming to introduce N-methylated alanine (B10760859) residues into peptides via Fmoc-based SPPS. This allows for the systematic study of N-methylation's effects on peptide structure and function, enabling the rational design of peptides with tailored properties nih.govpeptide.com.

Conclusion

Compound List:

Fmoc-N-Me-DL-Ala-OH

N-methylated alanine (B10760859)

Alanine

Fmoc-protected amino acid

Ace-Xaa-Yaa-Nme (capped dipeptide model)

Biomedical and Pharmacological Applications of Peptides Containing Fmoc N Me Dl Ala Oh Derived Residues

Design and Synthesis of Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds designed to mimic natural peptides but with altered structures to improve their drug-like characteristics. explorationpub.com The use of Fmoc-N-Me-DL-Ala-OH to introduce N-methylated alanine (B10760859) residues is a cornerstone of peptidomimetic design, directly addressing the primary limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability. nih.govacs.org

Modulation of Peptide Stability Against Proteolytic Degradation

A major obstacle for peptide-based drugs is their rapid breakdown by proteases in the body. acs.org Introducing an N-methylated alanine residue, via the this compound precursor, provides a powerful defense against this enzymatic degradation. mdpi.comchemicalbook.in The methyl group on the amide nitrogen sterically hinders the approach of proteases, which can no longer recognize or cleave the adjacent peptide bond. This N-methylation can significantly increase the half-life of peptides in biological fluids. chemicalbook.in

Research has demonstrated the dramatic impact of this modification. For instance, N-methylation has been shown to increase the stability of certain peptide analogs against degradation by enzymes like trypsin and chymotrypsin (B1334515) by several orders of magnitude. In one study, N-methylated lipopeptides exhibited stability increases of 10⁴ to 10⁶ times compared to their non-methylated counterparts. Another study on a G-protein ligand showed a significant increase in the peptide's half-life in the presence of trypsin, as detailed in the table below.

Table 1: Effect of N-Methylation on Peptide Stability Against Trypsin

Peptide VariantModificationHalf-Life (min)Reference
Unmodified PeptideNone1.5 chemimpex.com
N-Me-K VariantN-methylation at Lysine>180 chemimpex.com

Improvement of Bioavailability and Pharmacokinetic Profiles

The enhanced stability conferred by N-methylated alanine residues directly contributes to improved bioavailability and more favorable pharmacokinetic profiles. nih.govchemimpex.com By resisting premature degradation, the peptide can circulate in the body for longer, increasing its chances of reaching the target tissue. acs.org Furthermore, N-methylation increases the lipophilicity of the peptide. nih.gov This change can improve absorption and distribution, potentially leading to better oral availability—a highly sought-after property for any drug. acs.org

A prime example of the success of this strategy is Cyclosporin A, an orally available immunosuppressive drug that contains seven N-methylated amino acids. acs.org Its high degree of N-methylation is a key factor in its favorable pharmacokinetic properties. acs.org Similarly, researchers have developed orally available somatostatin (B550006) analogs by incorporating multiple N-methylated residues, which significantly improved their bioavailability compared to the natural peptide that has a half-life of less than two minutes. acs.org

Enhancement of Cell Membrane Permeability

For drugs that need to act on intracellular targets, crossing the cell membrane is a critical hurdle. Peptides, with their numerous hydrogen bond donors in the backbone, are often poor at passive diffusion across the lipid bilayer of cell membranes. chemicalbook.in Incorporating a residue from this compound helps overcome this barrier. The N-methyl group replaces a hydrogen atom on the amide nitrogen, thus removing a hydrogen bond donor. chemicalbook.in This modification reduces the energy penalty for the peptide to enter the nonpolar membrane environment.

This strategy has been shown to significantly improve the cell permeability of peptides, particularly cyclic peptides. chemimpex.com Research on a library of N-methylated cyclic peptides demonstrated that specific patterns of N-methylation could dramatically increase intestinal permeability, as measured in Caco-2 cell assays.

Table 2: Caco-2 Permeability of N-Methylated Peptides

PeptideN-Methylation StatusApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
Somatostatin AnalogNon-methylated scaffoldLow (specific value not provided) mdpi.com
Somatostatin AnalogTriple N-methylation4.0 mdpi.com
Cyclic DecapeptideInitial Lead Compound0.02 annualreviews.org
LUNA18 (Optimized Decapeptide)Optimized N-methylation0.4 annualreviews.org

Development of Peptide-Based Therapeutics and Drug Candidates

The cumulative benefits of stability, bioavailability, and permeability make the incorporation of N-methylated alanine a powerful tool in the development of new peptide-based drugs for a range of diseases. chemimpex.comacs.orgresearchgate.net

Applications in Neurotransmitter Systems Research

The building block this compound and its stereoisomers are instrumental in neuroscience research. chemimpex.comnih.gov They are used to synthesize modified peptides to study neurotransmitter systems and explore potential treatments for neurological disorders. chemimpex.com Peptides play crucial roles in the central nervous system as neuromodulators and neurotransmitters. However, their therapeutic use is often limited by their inability to cross the blood-brain barrier (BBB) and their poor stability.

N-methylation offers solutions to these challenges. N-methylated peptides have been designed as "shuttles" to carry neuroactive drugs across the BBB. Furthermore, modifying key peptides involved in neurodegenerative diseases is a promising therapeutic strategy. For example, researchers have designed N-methylated peptide inhibitors based on a segment of the α-synuclein protein, which is known to aggregate in Parkinson's disease. nih.gov One such N-methylated peptide was shown to be highly effective at preventing the aggregation of the full-length α-synuclein protein. nih.gov Related research has also focused on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, where D-alanine itself can act as a modulator. mdpi.comresearchgate.net

Design of Novel Drug Candidates with Improved Pharmacological Properties

The strategic incorporation of N-methylated alanine residues derived from this compound is a key step in optimizing peptide drug candidates. This single, minimal modification can simultaneously address multiple liabilities of a natural peptide, enhancing its stability, bioavailability, and membrane permeability. nih.govchemimpex.com These improvements collectively lead to drug candidates with superior pharmacological profiles, suitable for clinical development.

This approach has been successfully applied to create analogs of the hormone somatostatin with improved oral bioavailability for use in oncology. acs.org The ability to fine-tune a peptide's properties through N-methylation allows medicinal chemists to design novel therapeutics for a wide variety of targets, including those previously considered "undruggable" with conventional small molecules. chemimpex.comacs.org The synthesis of such improved peptides is made more efficient and systematic through the use of building blocks like this compound in automated solid-phase synthesizers. chemimpex.com

Contributions to Biomaterials and Protein Engineering Research

The incorporation of non-standard amino acids into peptides and proteins is a powerful strategy in the fields of biomaterials and protein engineering. This compound, as a source of N-methylated alanine residues, provides a key building block for creating novel molecular architectures with tailored properties. The N-methylation on the peptide backbone introduces significant changes to the physicochemical characteristics of the resulting molecules, influencing their structure, stability, and function.

In biomaterials science, N-methylated amino acids derived from compounds like this compound are utilized to modulate the self-assembly of peptides into functional materials such as hydrogels. researchgate.netresearchgate.net The presence of the methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that are critical for the formation of secondary structures like β-sheets in many self-assembling peptide systems. peptide.com This alteration of intermolecular forces allows for fine-tuning of the material's properties, including its mechanical strength, degradation profile, and ability to interact with biological systems. researchgate.net The enhanced stability and solubility conferred by N-methylation are also considered critical attributes for the development of novel biomaterials. chemimpex.com Research into Fmoc-protected amino acids is increasingly focused on the design of new and effective hydrogelators and other biomaterials. researchgate.net

In the realm of protein engineering, the introduction of N-methylated residues is a strategic approach to enhance the functionality and stability of proteins and peptides. chemimpex.comchemimpex.comrsc.org A primary benefit of N-methylation is the increased resistance of the peptide backbone to enzymatic degradation by proteases, which significantly prolongs the in vivo half-life of peptide-based therapeutics. peptide.comd-nb.infomdpi.com This modification introduces conformational constraints on the peptide backbone, reducing its flexibility. peptide.comacs.org Such constraints can lock the peptide into a bioactive conformation, potentially enhancing its binding affinity and selectivity for a specific target. peptide.com Furthermore, scientists are exploring advanced methods, including the use of modified ribosomal machinery, to incorporate N-methylated amino acids directly during protein synthesis, opening up new possibilities for creating proteins with novel properties. acs.orgacs.orgnih.gov Studies have demonstrated that N-methyl alanine can be efficiently incorporated into peptide chains, indicating its utility in these advanced protein engineering techniques. acs.org

The table below summarizes key research findings on the effects of incorporating N-methylated amino acids into peptides and proteins.

Property ModifiedResearch FindingImplication in Biomaterials & Protein Engineering
Proteolytic Stability N-methylation of the peptide backbone inhibits cleavage by proteases. peptide.comd-nb.infoIncreases the in vivo half-life of engineered proteins and peptide-based biomaterials.
Conformational Flexibility The N-methyl group introduces steric hindrance, restricting bond rotation and reducing backbone flexibility. peptide.comacs.orgCan lock a peptide into its bioactive conformation, enhancing target specificity and activity.
Hydrogen Bonding The methyl group on the amide nitrogen acts as a hydrogen bond acceptor but cannot act as a donor. peptide.comModulates self-assembly processes, allowing for the design of biomaterials with controlled structures and properties. researchgate.net
Solubility N-methylation can enhance the solubility of peptides. chemimpex.comImproves the handling and formulation of peptide-based biomaterials and therapeutics.
Bioavailability N-methylation has been shown to improve the oral availability and cell permeability of peptides. researchgate.netnih.govEnhances the potential of engineered peptides to be developed into effective therapeutic agents.

Advanced Analytical Characterization and Quality Control of Fmoc N Me Dl Ala Oh and Its Derivatives

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating, identifying, and quantifying components within a sample, making them central to the quality control of Fmoc-N-Me-DL-Ala-OH.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For Fmoc-protected amino acids, reversed-phase HPLC (RP-HPLC) is commonly utilized. The Fmoc group, with its UV-absorbing properties, facilitates detection, typically in the UV-Vis range, often around 260-270 nm. Method development involves optimizing mobile phase composition (e.g., water/acetonitrile or water/methanol gradients with additives like trifluoroacetic acid or ammonium (B1175870) acetate), flow rate, column type (e.g., C18 stationary phase), and column temperature to achieve optimal separation of the target compound from potential impurities such as unreacted starting materials, side-reaction products, or degradation products. Research has shown that RP-HPLC methods for Fmoc-amino acid derivatives can achieve high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the µg/mL or even ng/mL range, depending on the specific derivative and detection parameters researchgate.netajol.info. For instance, Fmoc-amino acid derivatives are often detectable at 265 nm researchgate.net.

Table 1: Typical HPLC Parameters for this compound Purity Assessment

ParameterTypical Value/DescriptionNotes
Column Type C18 Reversed-Phase Columne.g., Phenomenex Luna C18(2), 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Ammonium AcetatepH adjustment may be necessary
Mobile Phase B Acetonitrile with 0.1% TFA or Ammonium Acetate
Gradient Elution Optimized gradient from 5% to 95% B over 20-30 minutesSpecific gradient depends on compound polarity
Flow Rate 1.0 mL/minStandard flow rate for analytical columns
Column Temperature 25-40 °CEnsures consistent retention times
Detection Wavelength 265 nm (UV-Vis)Due to the Fmoc chromophore
Injection Volume 10-20 µLStandard injection volume
Purity Assessment Peak area percentageCalculated from the chromatogram, typically >95% for high purity

Chiral HPLC for Enantiomeric Purity Analysis

Given that this compound is derived from DL-Alanine, it exists as a racemic mixture of the D and L enantiomers. Chiral HPLC is essential for determining the enantiomeric purity or enantiomeric excess (ee) of the compound. This technique employs chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation. Common CSPs include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on silica), cyclodextrins, or protein-based phases. The mobile phase composition (often a mixture of hexane/isopropanol for normal-phase chiral chromatography or aqueous/organic mixtures for reversed-phase chiral chromatography) and temperature are critical parameters to optimize for achieving baseline separation of enantiomers. The analysis provides a chromatogram where the peaks corresponding to the D and L enantiomers are resolved, allowing for their quantification based on peak area. For this compound, chiral HPLC would confirm the racemic nature (ideally 50:50 ratio) or quantify the enantiomeric excess if an enantiomerically enriched sample is analyzed.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity

ParameterTypical Value/DescriptionNotes
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Chiralpak OD-H)Or other suitable CSPs designed for amino acid derivatives.
Mobile Phase Isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v)Organic modifiers and additives may be used to optimize separation.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often preferred for better resolution on chiral columns.
Column Temperature 20-25 °CTemperature control is crucial for chiral separations.
Detection Wavelength 265 nm (UV-Vis)
Injection Volume 10-20 µL
Enantiomeric Excess (ee) Calculated as `(Area_D - Area_L) / (Area_D + Area_L)

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurities and Enantiomeric Purity

While HPLC is more commonly used for non-volatile and thermally labile compounds like Fmoc-protected amino acids, GC-MS can be employed for the analysis of volatile impurities or after derivatization. For GC-MS to be applicable to this compound, the compound would typically require derivatization to increase its volatility and thermal stability. Common derivatization agents for amino acids include silylation (e.g., using BSTFA) or acylation (e.g., N-trifluoroacetyl derivatives) sigmaaldrich.com. GC-MS can provide high sensitivity for detecting trace impurities, including residual solvents or low molecular weight byproducts, by coupling the separation power of gas chromatography with the mass-selective detection of mass spectrometry.

For enantiomeric purity determination using GC-MS, chiral derivatization is necessary, or the GC must be equipped with a chiral stationary phase. Chiral derivatization agents can react with the amino acid to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, using a chiral GC column directly can achieve separation of enantiomers without derivatization, provided the compound is sufficiently volatile and thermally stable. GC-MS is particularly powerful for identifying unknown impurities due to its ability to provide fragmentation patterns that aid in structural elucidation. However, the direct application of GC-MS to this compound without prior derivatization is limited due to its relatively high molecular weight and potential for thermal decomposition.

Spectroscopic Techniques for Structural Elucidation and Verification

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in this compound, serving as crucial tools for structural confirmation and verification of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for unequivocally determining the structure of organic molecules.

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would reveal characteristic signals for the protons of the Fmoc group (e.g., aromatic protons in the 7-8 ppm region, methylene (B1212753) protons in the 4-5 ppm region), the N-methyl group (a singlet, typically around 2.5-3.0 ppm), the α-proton of alanine (B10760859) (a quartet, due to coupling with the methyl group, around 4.0-4.5 ppm), and the β-methyl group of alanine (a doublet, coupled to the α-proton, around 1.3-1.5 ppm). The chemical shifts and splitting patterns are diagnostic for the compound's structure.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. It would show distinct signals for each unique carbon atom, including the carbonyl carbons of the Fmoc carbamate (B1207046) and the carboxylic acid, the aromatic carbons of the fluorene (B118485) moiety, the N-methyl carbon, the α-carbon, and the β-carbon of the alanine residue. The chemical shifts for these carbons are characteristic and can be used for structural confirmation.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning complex spectra and confirming structural assignments. COSY helps identify proton-proton couplings, HSQC correlates protons directly to the carbons they are attached to, and HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), aiding in piecing together the molecular framework and confirming the connectivity between the Fmoc group, the N-methyl group, and the alanine moiety.

Table 3: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Fmoc Aromatic Protons7.30 - 7.80Multiplets-Multiple signals due to aromatic rings
Fmoc Methylene (CH₂)~4.4Singlet-Adjacent to oxygen
Fmoc CH (methine)~4.2Singlet-Adjacent to oxygen
N-Methyl (N-CH₃)~2.8 - 3.0Singlet-Attached to nitrogen
Alanine α-Proton (CH)~4.2 - 4.4Quartet~7.0Coupled to β-methyl
Alanine β-Methyl (CH₃)~1.3 - 1.5Doublet~7.0Coupled to α-proton
Carboxylic Acid (OH)Variable (e.g., 10-12)Broad Singlet-May exchange with solvent

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) provides the molecular weight of a compound and can offer structural information through fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS, making it a highly effective tool for analyzing complex mixtures and confirming the identity and purity of this compound.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize this compound. In positive ion mode ESI, the compound would typically be observed as a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. For this compound (C₁₈H₁₉NO₄, MW = 313.35 g/mol ), the expected [M+H]⁺ ion would be at m/z 314.13. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for determination of the elemental composition, thereby confirming the molecular formula. Fragmentation patterns obtained through MS/MS experiments can further validate the structure by identifying characteristic fragments resulting from the cleavage of bonds within the molecule, such as the loss of the Fmoc group or parts of it.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for purity assessment as it can detect and identify impurities that co-elute or are present at low concentrations. By coupling HPLC separation with MS detection, each eluting peak can be analyzed for its mass-to-charge ratio. This allows for the confirmation of the main product's molecular weight and the identification of potential impurities based on their masses. LC-MS/MS provides even greater specificity by analyzing fragment ions, aiding in the structural elucidation of unknown impurities. The combination of retention time from HPLC and mass spectral data from MS provides a powerful, orthogonal method for quality control.

Table 4: Expected Mass Spectrometric Data for this compound

Ionization TechniqueObserved Ion TypeExpected m/z (for C₁₈H₁₉NO₄)Fragmentation (MS/MS) ExamplesNotes
ESI (+)[M+H]⁺314.13m/z 171 (loss of Fmoc), m/z 105 (fluorenyl cation)The loss of the Fmoc group (171 Da) or the fluorenyl cation (105 Da) are common fragmentation pathways.
ESI (+)[M+Na]⁺336.11-Sodium adducts are common in ESI.
ESI (-)[M-H]⁻312.12m/z 170 (loss of Fmoc), m/z 105 (fluorenyl anion)Negative ion mode can also be used, typically observing the deprotonated molecule.
HRMS[M+H]⁺314.1338 (calculated)-High-resolution mass spectrometry provides elemental composition confirmation.

Emerging Research Directions and Future Perspectives in Fmoc N Me Dl Ala Oh Chemistry

Integration of Click Chemistry with Fmoc-N-Me-DL-Ala-OH for Bioconjugation and Library Synthesis

The fusion of Fmoc-based solid-phase peptide synthesis (SPPS) with click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has created a highly efficient and modular approach for generating complex peptide structures. frontiersin.orgresearchgate.net This strategy allows for the precise, stepwise introduction of diverse functional groups onto a peptide scaffold. researchgate.net The use of building blocks like Fmoc-propargylglycine enables the incorporation of terminal alkynes into the peptide sequence, which can then be functionalized on-resin through click reactions with a wide array of azide-containing molecules. frontiersin.orgresearchgate.net

This combination is particularly powerful for creating peptide-peptoid hybrids and for the rapid synthesis of peptide libraries for drug discovery. nih.govfrontiersin.org Automated microwave-assisted SPPS, combined with on-resin click cyclization, significantly shortens the time required to produce cyclic peptide-peptoid hybrids. frontiersin.org This iterative "peptide coupling-click" methodology facilitates the systematic construction of molecularly diverse peptide scaffolds, which is invaluable for screening and identifying potent and stable drug candidates. frontiersin.orgresearchgate.net The commercial availability of numerous azide (B81097) probes further expands the potential applications of this versatile synthetic approach. rsc.org

Development of Novel and Efficient N-Methylation Protocols for Diverse Amino Acid Substrates

The synthesis of N-methylated peptides has been historically challenged by the cost and limited availability of many Fmoc-protected N-methyl amino acid building blocks. nih.govnih.gov This has spurred the development of new and more efficient on-resin N-methylation protocols that are compatible with standard Fmoc-SPPS.

One of the most effective and widely adopted methods is a three-step procedure based on the work of Fukuyama, Miller, and Scanlan, which involves:

Sulfonylation: The primary amine of the N-terminal amino acid is protected with an o-nitrobenzenesulfonyl (o-NBS) group. nih.govacs.orgbeilstein-journals.org

Methylation: The now acidic sulfonamide is methylated, typically using reagents like dimethyl sulfate (B86663) or methyl iodide. nih.govnih.govacs.org

Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine, allowing peptide chain elongation to continue. acs.org

Recent research has focused on optimizing and accelerating this process. For instance, the use of ultrasonic agitation has been shown to dramatically reduce the total N-methylation procedure time from approximately 4 hours to 40 minutes, without compromising yield or purity for most amino acids. acs.org Other improvements include the use of DMAP to assist the initial sulfonylation step, which enhances the efficiency, especially for complex, multi-site N-methylations. beilstein-journals.org Furthermore, novel, environmentally friendly methods using dimethyl carbonate (DMC) in an acid-assisted system have been developed for N-methylation in solution, offering high yields without racemization. rsc.orgresearchgate.net

Table 1: Comparison of N-Methylation Protocols

Method Key Reagents Phase Key Advantages Reference
o-NBS Solid-Phase o-NBS-Cl, Methylating Agent (e.g., (CH₃)₂SO₄), Thiol Solid Compatible with Fmoc-SPPS, general applicability. nih.govacs.org
Ultrasonic-Assisted o-NBS o-NBS-Cl, Methylating Agent, Thiol Solid Significantly reduces reaction time (from ~4h to 40 min). acs.org
DMAP-Assisted o-NBS o-NBS-Cl, DMAP, Methylating Agent, Thiol Solid Improved efficiency for sulfonylation, useful for multi-site methylation. beilstein-journals.org
Dimethyl Carbonate (DMC) DMC, Acid Solution Sustainable, cost-effective, high selectivity, no racemization. rsc.org
2-CTC Resin as Temporary Protection 2-CTC Resin, o-NBS-Cl, Methylating Agent Solid Facilitates synthesis of Fmoc-N-Me-AA-OH building blocks. nih.gov

These advancements are making the synthesis of N-methylated peptides more accessible, rapid, and cost-effective, thereby facilitating broader research into their applications. nih.govacs.org

Computational Design and Optimization of N-Methylated Peptide Sequences for Specific Applications

Computational modeling has become an indispensable tool for the rational design of N-methylated peptides. rsc.orgrsc.org Molecular dynamics (MD) simulations, in particular, are used to explore the conformational landscapes of these modified peptides, providing insights that guide the design of molecules with enhanced properties. rsc.orgnih.gov

N-methylation significantly impacts peptide conformation by introducing steric hindrance and removing a hydrogen bond donor, which can favor the formation of cis peptide bonds. rsc.orgplos.org Accurately predicting these conformational changes is crucial for designing peptides that can bind to specific biological targets like protein surfaces. rsc.orgrsc.org Advanced enhanced sampling methods in MD simulations are being employed to more efficiently characterize the structural ensembles of N-methylated cyclic peptides. rsc.orgrsc.org While challenges remain, particularly in accurately predicting cis/trans amide isomers de novo, current force fields like RSFF2 have shown promise in recapitulating experimental structures when isomeric information is provided. rsc.orgrsc.org

Computational tools are also being developed to streamline the parameterization of non-canonical amino acids, including N-methylated residues, for use in design programs like Rosetta. frontiersin.org These tools enable large-scale in silico screening of peptide libraries, allowing researchers to explore a vast chemical space more rapidly than with experimental methods alone. frontiersin.org This computational pre-screening can identify promising candidates for synthesis and testing, accelerating the discovery and optimization of peptide-based therapeutics. frontiersin.orgtandfonline.com The ultimate goal is to use these computational approaches to design peptides with optimal binding affinity, selectivity, and membrane permeability from the ground up. rsc.orgrsc.orgplos.org

Exploration of this compound in Advanced Protein Engineering and Directed Evolution

The incorporation of N-methylated amino acids into larger proteins and the use of this modification in directed evolution strategies represent exciting and challenging frontiers. chemimpex.comchemimpex.comrsc.org While peptides containing N-methylated residues are typically produced by chemical synthesis, recent advances are making their ribosomal synthesis more feasible. acs.org

Directed evolution platforms, such as mRNA display, are being adapted to incorporate non-canonical amino acids. rsc.orgfrontiersin.org The Scanning Unnatural Protease Resistant (SUPR) mRNA display method, for example, integrates the incorporation of N-methyl amino acids to select for macrocyclic peptides with high target affinity and significantly enhanced stability against proteases. rsc.orgrsc.org This is achieved by using techniques like amber suppressor tRNA acylated with the desired N-methyl amino acid, such as N-methyl-L-alanine. rsc.org

Challenges in ribosomal incorporation include the fact that N-methylated amino acids are suboptimal substrates for the natural translational machinery, which can lead to reduced efficiency and fidelity. acs.orgnih.gov Research is focused on overcoming these hurdles by engineering components of the translation system, such as using modified ribosomes or supplementing with elongation factor P (EF-P), which is known to facilitate the incorporation of N-alkylated amino acids. acs.org Chemoenzymatic strategies are also being developed, where a peptide of interest is conjugated to a methyltransferase enzyme that can then install backbone N-methylations. d-nb.infonih.gov These approaches open the door to producing large libraries of N-methylated peptides and proteins for directed evolution campaigns, aiming to evolve molecules with novel functions and drug-like properties. rsc.orgnih.gov

Potential Role of N-Methylated Peptides in Addressing Antimicrobial Resistance and Other Biomedical Challenges

N-methylated peptides are being actively investigated as potential solutions to major biomedical challenges, most notably the rise of antimicrobial resistance (AMR). bohrium.comresearchgate.net Natural antimicrobial peptides (AMPs) are a promising class of therapeutics, but their clinical use is often limited by poor metabolic stability. nih.govbohrium.comnih.gov

N-methylation is a key strategy to overcome this limitation. By replacing a backbone amide proton with a methyl group, the peptide becomes more resistant to degradation by proteases. researchgate.netbohrium.comresearchgate.net This modification can also modulate the peptide's hydrophobicity and conformational properties, which are critical for its antimicrobial activity and interaction with bacterial membranes. bohrium.comnih.gov

Studies have shown that strategic N-methylation of AMPs can lead to analogs with:

Enhanced Proteolytic Stability: Stability against enzymes like trypsin and chymotrypsin (B1334515) can be increased by several orders of magnitude. bohrium.comresearchgate.net

Potent Antimicrobial Activity: N-methylated lipopeptides have demonstrated potent, rapid bactericidal effects against a range of drug-resistant bacteria, including MRSA. bohrium.comresearchgate.net

Biofilm Inhibition: Certain analogs can effectively inhibit the formation of bacterial biofilms. bohrium.comresearchgate.net

Low Resistance Development: Due to their membrane-disrupting mechanism, these peptides show a low propensity for inducing bacterial resistance. bohrium.comresearchgate.net

However, the effects of N-methylation can be complex; in some cases, it can reduce antimicrobial activity, highlighting the need for careful design and screening. nih.govchapman.edu Beyond AMR, N-methylation is a powerful tool in drug development to improve the oral bioavailability and cell permeability of peptide therapeutics for a wide range of diseases. nih.govresearchgate.netpnas.org By conferring more "drug-like" properties, N-methylation, enabled by building blocks like this compound, is expanding the therapeutic potential of peptides. nih.govmdpi.com

Q & A

Q. How can researchers validate the absence of epimerization in this compound during automated synthesis?

  • Methodological Answer : Implement inline UV monitoring (301 nm) to track Fmoc deprotection efficiency. Perform Marfey’s analysis post-synthesis by derivatizing hydrolyzed peptides with FDAA and comparing HPLC profiles to standards .

Data Contradictions and Recommendations

  • Stability vs. Reactivity : While some Fmoc-amino acids are stable at room temperature (e.g., Fmoc-Glu-OH) , others require refrigeration (e.g., Fmoc-L-Ser(O-allyl)-OH) . For this compound, prioritize cold storage to prevent decomposition.
  • Hazard Classification : Similar compounds like Fmoc-L-Ser(O-allyl)-OH are classified as irritants , whereas others (e.g., Fmoc-L-Dap(Aloc)-OH) are non-hazardous . Assume this compound requires standard PPE (gloves, goggles) and fume hood use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.